Acid-PEG9-NHS ester
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Overview
Description
Acid-PEG9-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
The terminal carboxylic acid of Acid-PEG9-NHS ester can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Acid-PEG9-NHS ester is C26H45NO15 . It has a molecular weight of 611.6 g/mol .Chemical Reactions Analysis
The NHS ester of Acid-PEG9-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . NHS ester-activated crosslinkers react with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds .Physical And Chemical Properties Analysis
Acid-PEG9-NHS ester is a PEG derivative containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications
General Applications of Acid-PEG9-NHS Ester
Scientific Field: Protein Biology and Chemoproteomics
Summary of the Application
Acid-PEG9-NHS ester is a type of NHS ester, which is a class of reagents used in amine-reactive crosslinker chemistry. These reagents are used for labeling and crosslinking primary amines, which are common in peptides and proteins . In chemoproteomics, NHS esters are used as reactivity-based probes for mapping the reactivity of a wide range of nucleophilic ligandable hotspots, including lysines, serines, threonines, and tyrosines .
Methods of Application: The NHS ester of Acid-PEG9 reacts with primary amines in the presence of activators to form a stable amide bond . This reaction is used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Results or Outcomes: The use of NHS esters allows for the mapping of reactive, functional, and ligandable hotspots in complex proteomes, enabling inhibitor discovery against various therapeutic protein targets .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO15/c28-23-1-2-24(29)27(23)42-26(32)4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(30)31/h1-22H2,(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOKQEMLFQBOQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG9-NHS ester |
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